Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Overview
Description
Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound characterized by the presence of acetic acid and a substituted benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of iodine atoms can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. Following iodination, the compound undergoes acylation to introduce the acetamido group. The final step involves the formation of the amide bond between the acetic acid and the substituted benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can target the iodine atoms or the amide group, leading to deiodinated or reduced amide derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the development of novel materials with specific properties, such as enhanced radiopacity.
Mechanism of Action
The mechanism of action of acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- involves its interaction with biological molecules. The iodine atoms can enhance the compound’s ability to absorb X-rays, making it useful in imaging applications. Additionally, the acetamido and benzamide groups can interact with proteins and enzymes, potentially influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (p-(3-(N-methylacetamido)-2,4,6-triiodobenzamido)phenyl)-: Similar structure but with a methyl group instead of an ethyl group.
Acetic acid, (p-(3-(N-propylacetamido)-2,4,6-triiodobenzamido)phenyl)-: Contains a propyl group instead of an ethyl group.
Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-diiodobenzamido)phenyl)-: Similar but with one less iodine atom.
Uniqueness
The unique combination of the ethylacetamido group and three iodine atoms in acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- provides distinct chemical properties, such as enhanced radiopacity and specific reactivity patterns, making it valuable for specialized applications in imaging and material science.
Properties
IUPAC Name |
2-[4-[[3-[acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17I3N2O4/c1-3-24(10(2)25)18-14(21)9-13(20)16(17(18)22)19(28)23-12-6-4-11(5-7-12)8-15(26)27/h4-7,9H,3,8H2,1-2H3,(H,23,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBODXVLPLLJALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C(=C1I)C(=O)NC2=CC=C(C=C2)CC(=O)O)I)I)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177236 | |
Record name | Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22708-43-6 | |
Record name | Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022708436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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